(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE

Electrochemistry Redox Mediator Cyclic Voltammetry

Researchers needing a reproducible cationic redox probe for SECM, aptasensors, or biphasic phase-transfer catalysis face batch variability with generic ferrocene derivatives. (Ferrocenylmethyl)trimethylammonium bromide (FcTMA⁺) solves this. • Defined redox potential: +146 mV anodic shift vs. ferrocene; ATP²⁻-selective -30 mV cathodic shift in protic media. • Self-assembly at electrodes enhances power output ~6-fold over non-assembling analogs. • Validated monovalent SECM probe for quantitative nanopore permeability mapping. Supplied at ≥95% purity; ships ambient.

Molecular Formula C14H20BrFeN
Molecular Weight 338.06 g/mol
CAS No. 106157-30-6
Cat. No. B564395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE
CAS106157-30-6
Molecular FormulaC14H20BrFeN
Molecular Weight338.06 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-]
InChIInChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1
InChIKeyQNUPENXMUJPLDQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrocenylmethyltrimethylammonium Bromide for Redox Sensing and Catalysis


(Ferrocenylmethyl)trimethylammonium bromide (CAS 106157-30-6), a ferrocene-based quaternary ammonium salt with the molecular formula C₁₄H₂₀BrFeN, is a redox-active phase-transfer catalyst and electrochemical mediator . Its structure—a ferrocene core covalently linked to a trimethylammonium group—imparts both reversible one-electron redox behavior and cationic surfactant properties, enabling applications in electrochemical sensing, bioelectrocatalysis, and self-assembled systems [1].

Electrochemical role
Reversible one-electron redox mediator for sensing and bioelectrocatalysis
Catalysis context
Phase-transfer catalyst with bromide counterion for biphasic reaction research
Assembly behavior
Cationic surfactant supporting self-assembled interfacial layers in device studies

Ferrocenylmethyltrimethylammonium Bromide: Substitution Challenges


Substituting (ferrocenylmethyl)trimethylammonium bromide with generic quaternary ammonium salts or other ferrocene derivatives is not a direct replacement because the compound's utility is defined by the precise interplay between its redox potential, ion-pairing strength, and self-assembly behavior. Unlike simple ferrocene, the introduction of the cationic trimethylammoniummethyl group shifts the ferrocene/ferrocenium redox potential anodically by approximately 146 mV, altering its electrochemical window and sensing response [1]. Furthermore, the bromide counterion influences solubility and phase-transfer efficiency in ways that differ from its chloride or iodide analogs . Therefore, selecting this specific compound is critical for applications that rely on its defined electrochemical and supramolecular properties.

Redox window Reported anodic shift of the ferrocene/ferrocenium potential may alter the electrochemical sensing window compared to unsubstituted ferrocene or generic quaternary ammonium salts.
Counterion effect Bromide counterion influences solubility and phase-transfer efficiency; chloride or iodide analogs may not replicate the same partitioning behavior without method re-optimization.

Ferrocenylmethyltrimethylammonium Bromide: Quantitative Differentiation


Redox Potential Shift vs. Parent Ferrocene

The introduction of the (trimethylammonium)methyl substituent onto the ferrocene core results in a significant anodic shift of the formal redox potential (E₁/₂) compared to unsubstituted ferrocene, which is a key determinant of its electrochemical sensing and mediation performance [1].

Redox Potential Shift vs. Ferrocene
Head-to-head
ΔE₁/₂ = +146 mV
Supports differential electrochemical sensing by moving the redox probe potential away from the standard ferrocene/ferrocenium couple.
Solvent and reference electrode conditions not fully specified; data to verify under intended measurement conditions.
Electrochemistry Redox Mediator Cyclic Voltammetry

Power Output of Self-Assembling Redox Mediator

In a dye-sensitized solar cell (DSSC) proof-of-concept, the self-assembling redox mediator 11-ferrocenyltrimethylammonium bromide (FTMA) generated significantly more power than a structurally similar, non-self-assembling analog [1]. This highlights the functional advantage conferred by the compound's amphiphilic structure.

Self-Assembled Redox Mediator Power
Head-to-head
17.5 ± 0.2 μW vs 3 ± 2 μW (non-assembling analog)
Reported ~5.8-fold higher power output in a dye-sensitized solar cell proof-of-concept when self-assembly is enabled.
Proof-of-concept DSSC experiment; device-level performance may vary with electrolyte formulation and electrode preparation.
Solar Energy Conversion Self-Assembly Redox Mediator

Permeability as a Nanoprobe for Ion Transport

The (ferrocenylmethyl)trimethylammonium cation (FcTMA⁺) was used as a probe to study the electrostatic gating of nuclear pore complexes (NPCs) and its permeability was directly compared to other monovalent cations, including tetrabutylammonium (TBA⁺) [1]. This demonstrates its utility as a well-defined, redox-active probe for quantifying molecular transport in confined environments.

Nanoprobe Transport Comparison
Method context
FcTMA⁺ permeability vs. TBA⁺ / TPhAs⁺ (SECM)
Redox-active cationic probe supports ion transport studies in nuclear pore complexes; permeability trends track diffusion coefficient.
Xenopus oocyte nuclear envelope model; numeric permeability values are shown in the source's Figure 6.
Nanopore Transport SECM Ion Permeability

Electrochemical ATP Sensing via Potential Shift

The (ferrocenylmethyl)trimethylammonium cation functions as a simple, effective probe for the electrochemical detection of ATP²⁻ anions in organic electrolytes. The sensing mechanism relies on a negative shift in the ferrocene/ferrocenium redox potential upon anion binding, a response not observed with common anions like nitrate or fluoride [1].

Selective ATP²⁻ Sensing
Head-to-head
ΔE = −30 mV (ATP²⁻) vs. no shift for NO₃⁻, F⁻, HSO₄⁻
Selective redox response to ATP²⁻ in methanol supports label-free electrochemical ATP biosensor research.
Measured by cyclic voltammetry in methanol with 0.1 M TBAP; 1.5 equiv. anion added.
Anion Sensing ATP Detection Electrochemical Titration

Applications of Ferrocenylmethyltrimethylammonium Bromide


Self-Assembling Redox Mediators for Energy Conversion

The compound's demonstrated ability, as part of the FTMA family, to self-assemble at hydrophobic electrodes and enhance power output by nearly 6-fold compared to a non-assembling analog makes it a prime candidate for engineering the electrolyte/electrode interface in dye-sensitized solar cells and redox flow batteries [1].

Electrochemical ATP Biosensor Design

Leveraging its selective, cation-induced redox potential shift of -30 mV upon binding ATP²⁻ in protic solvents like methanol, this compound can be incorporated into electrochemical aptasensors or used as a diffusional mediator for the label-free detection of ATP in biochemical assays [2].

Ion Transport Studies in Nanopores

Its established use as a monovalent, redox-active probe (FcTMA⁺) for scanning electrochemical microscopy (SECM) allows researchers to quantitatively map the permeability and electrostatic gating of nuclear pore complexes and other nanoporous membranes, providing data directly comparable to other standard cationic probes like TBA⁺ [3].

Phase-Transfer Catalysis for Synthesis

As a quaternary ammonium bromide salt with a redox-active ferrocene tag, this compound serves as a phase-transfer catalyst that can facilitate reactions between immiscible phases while also providing an electrochemical handle for monitoring reaction progress or catalyst distribution in biphasic systems .

Application
Selection Property
Validation Focus
Self-assembling redox mediator studies
Interfacial self-assembly at hydrophobic electrodes
Device power output under illumination (DSSC model)
Electrochemical ATP sensing research
Selective anion-binding redox response
Redox potential shift in protic solvent (methanol)
Nanopore ion transport studies
Redox-active monovalent cation probe
Permeability mapping by SECM
Phase-transfer catalysis research
Redox-active quaternary ammonium bromide
Electrochemical monitoring of catalyst distribution

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